Vegfr-2-IN-14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vegfr-2-IN-14 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis is a key factor in tumor growth and metastasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of quinoxaline-based derivatives. The synthetic route may include:
Formation of Quinoxaline Core: This step involves the condensation of o-phenylenediamine with a diketone under acidic conditions.
Functionalization: The quinoxaline core is then functionalized with various substituents to enhance its inhibitory activity against VEGFR-2. This may involve reactions such as halogenation, alkylation, or acylation.
Final Coupling: The final step involves coupling the functionalized quinoxaline with other moieties to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Vegfr-2-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation may involve reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides.
Major Products
The major products of these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2. These modifications can improve the compound’s pharmacokinetic properties and efficacy .
科学的研究の応用
Vegfr-2-IN-14 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of VEGFR-2 in tumor angiogenesis and to develop new cancer therapies.
Cardiovascular Research: The compound is used to investigate the role of VEGFR-2 in vascular diseases and to develop treatments for conditions such as atherosclerosis.
Drug Development: This compound serves as a lead compound in the development of new VEGFR-2 inhibitors with improved efficacy and safety profiles
作用機序
Vegfr-2-IN-14 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
類似化合物との比較
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Axitinib: A selective VEGFR-2 inhibitor with applications in cancer treatment
Uniqueness
Vegfr-2-IN-14 is unique due to its high specificity and potency against VEGFR-2. Compared to other inhibitors, it has shown improved efficacy in preclinical studies, making it a promising candidate for further development .
特性
分子式 |
C24H23N3O3S |
---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1 |
InChIキー |
TXIKYRCWHMHHLK-INIZCTEOSA-N |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。